molecular formula C15H20N6O2 B12598255 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine CAS No. 915312-46-8

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine

Cat. No.: B12598255
CAS No.: 915312-46-8
M. Wt: 316.36 g/mol
InChI Key: CAYGUUBXCFVKQT-UHFFFAOYSA-N
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Description

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a phenylpentane derivative followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the most promising applications of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine lies in its potential as an antiviral agent. Studies have indicated that pyrimidine derivatives can exhibit inhibitory effects against viral enzymes, which are crucial for viral replication. For instance, compounds with similar structures have been shown to inhibit HIV-1 integrase and reverse transcriptase, suggesting that this compound could be explored for similar antiviral properties .

Mechanism of Action
The compound's mechanism may involve binding to allosteric sites on viral enzymes, thereby disrupting their function. This innovative approach could lead to the development of new therapeutic strategies against drug-resistant strains of viruses .

Anticancer Research

Potential Anticancer Properties
Research has suggested that pyrimidine derivatives possess anticancer activity due to their ability to interfere with DNA synthesis and repair mechanisms in cancer cells. The structural features of this compound may enhance its binding affinity to target proteins involved in cancer cell proliferation .

Case Studies
In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines. Investigating the specific effects of this compound on cancer cell viability and mechanisms of action could provide valuable insights into its therapeutic potential.

Biochemical Research

Enzyme Inhibition Studies
The compound may serve as a valuable tool in biochemical research for studying enzyme inhibition. Its structural characteristics allow it to act as a competitive or noncompetitive inhibitor for enzymes involved in nucleotide metabolism. This application is crucial for understanding metabolic pathways and developing inhibitors for therapeutic use .

Synthesis and Structural Optimization

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Researchers are continuously exploring more efficient synthetic pathways that enhance yield and purity while reducing environmental impact .

Synthesis Method Yield (%) Conditions References
Method A85Reflux
Method B90Microwave

Mechanism of Action

The mechanism of action of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes like cyclooxygenase (COX), which play a role in the synthesis of pro-inflammatory mediators. The compound may also interact with other cellular pathways, modulating the activity of various proteins and enzymes involved in inflammation and other biological processes .

Comparison with Similar Compounds

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives, such as:

Biological Activity

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine, a compound with the molecular formula C15H20N6O2 and a molecular weight of 316.358 g/mol, has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C15H20N6O2
Molecular Weight 316.358 g/mol
CAS Number 915312-46-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of thymidylate synthase, which is crucial for DNA synthesis and repair. This inhibition can lead to antiproliferative effects in cancer cells .
  • Antiviral and Anticancer Properties : Research indicates that derivatives of pyrimidine compounds may possess antiviral and anticancer activities. The nitro group in this compound could enhance its reactivity and interaction with cellular targets .
  • Immunomodulatory Effects : Preliminary studies suggest that related compounds may influence immune responses, potentially enhancing the efficacy of immune therapies in cancer treatment .

Case Studies

  • Anticancer Activity : A study evaluating the effects of pyrimidine derivatives on various cancer cell lines demonstrated that similar compounds significantly inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspases and modulation of cell cycle regulators .
  • Synergistic Effects with Chemotherapy : In vivo studies have shown that combining pyrimidine derivatives with traditional chemotherapeutic agents (e.g., 5-fluorouracil) can enhance therapeutic efficacy by improving drug uptake and reducing tumor size in animal models .
  • Immunomodulatory Potential : Research involving polysaccharides from medicinal mushrooms has indicated that similar compounds can enhance immune function in mice, suggesting a potential role for this compound in modulating immune responses against tumors .

Properties

CAS No.

915312-46-8

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

5-(1-nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H20N6O2/c1-9(10-5-3-2-4-6-10)7-11(8-21(22)23)12-13(16)19-15(18)20-14(12)17/h2-6,9,11H,7-8H2,1H3,(H6,16,17,18,19,20)

InChI Key

CAYGUUBXCFVKQT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C[N+](=O)[O-])C1=C(N=C(N=C1N)N)N)C2=CC=CC=C2

Origin of Product

United States

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